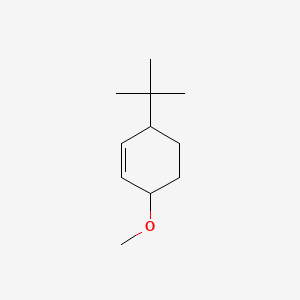
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- is an organic compound with the molecular formula C10H18O. This compound is a derivative of cyclohexene, characterized by the presence of a tert-butyl group at the 3-position and a methoxy group at the 6-position in the trans-configuration. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- typically involves the alkylation of cyclohexene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the trans-configuration, and purification steps such as distillation and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to cyclohexane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as sodium methoxide or sodium hydride are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol, and cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups influence its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 3-methyl-6-(1-methylethyl)-, trans-: Similar structure but with a methyl group instead of a tert-butyl group.
Cyclohexane, 1,3-dimethyl-, trans-: Lacks the methoxy group and has two methyl groups instead.
Cyclohexene, 3-(1,1-dimethylethyl)-: Similar but without the methoxy group.
Uniqueness
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- is unique due to the presence of both the tert-butyl and methoxy groups in the trans-configuration. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
71555-64-1 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-tert-butyl-6-methoxycyclohexene |
InChI |
InChI=1S/C11H20O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5,7,9-10H,6,8H2,1-4H3 |
InChI Key |
XSCJYACJCMFFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


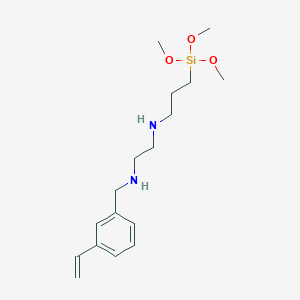
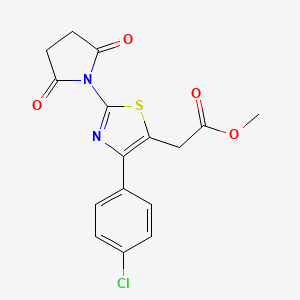
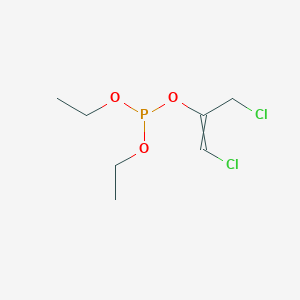
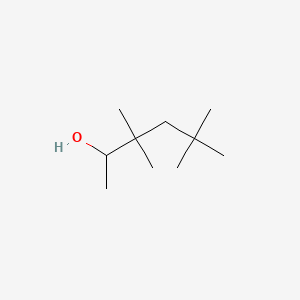
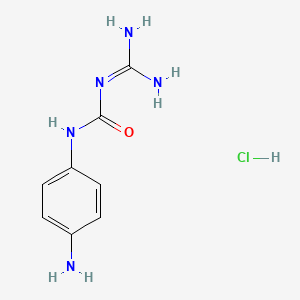

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
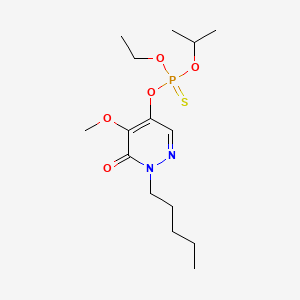
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)

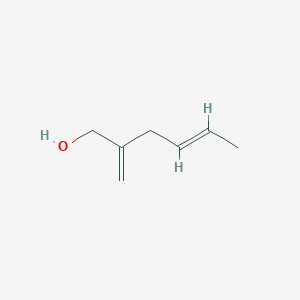

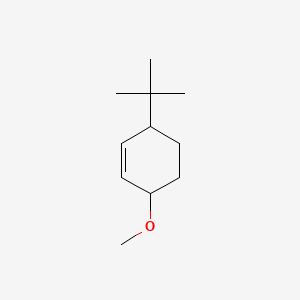
phosphane](/img/structure/B14459667.png)
